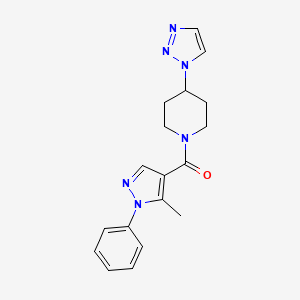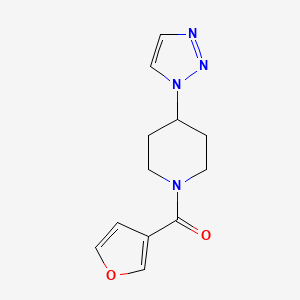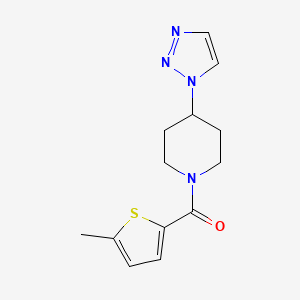
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (MPTP) is a synthetic compound that has been widely studied in recent years due to its potential applications in various scientific fields. MPTP is a member of the pyrazole-triazole family of compounds, which are known for their ability to bind to proteins and other biological molecules. As a result, MPTP has been used in a variety of research applications, including enzyme inhibition, protein-protein interaction, and drug design. In
科学的研究の応用
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interaction, and drug design. In enzyme inhibition studies, 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used to study the inhibition of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has also been used in studies of protein-protein interactions, as it is able to bind to both proteins and other biological molecules. Finally, 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used in drug design studies, as it is able to bind to specific receptors in the body and modulate their activity.
作用機序
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine acts by binding to specific receptors in the body and modulating their activity. It has been shown to bind to cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is also able to bind to other proteins and other biological molecules, which can lead to changes in the activity of these molecules.
Biochemical and Physiological Effects
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has also been shown to bind to other proteins and other biological molecules, which can lead to changes in their activity. Finally, 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been shown to modulate the activity of specific receptors in the body, which can lead to changes in the body's response to drugs and other compounds.
実験室実験の利点と制限
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is able to bind to a variety of proteins and other biological molecules, making it useful for studying protein-protein interactions. However, there are also some limitations to using 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it may not be suitable for some experiments.
将来の方向性
There are a number of potential future directions for research involving 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. One potential area of research is to further explore its mechanism of action, as well as its effects on other proteins and biological molecules. Additionally, further research could be done to explore its potential applications in drug design and development. Finally, further research could be done to explore the potential of using 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a drug delivery system.
合成法
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized in a variety of ways, including the use of different catalysts and reagents. The most commonly used method is the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (MPPC) with 1H-1,2,3-triazol-1-ylpiperidine (TZP) in the presence of anhydrous zinc chloride. This reaction results in the formation of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, which is then purified using column chromatography. Other methods, such as the reaction of MPPC with 1H-1,2,3-triazol-1-ylpiperidine-4-carboxylic acid (TZPCA) in the presence of a base, can also be used to synthesize 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.
特性
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-17(13-20-24(14)16-5-3-2-4-6-16)18(25)22-10-7-15(8-11-22)23-12-9-19-21-23/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFLOWHNGPTDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6521045.png)
![3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B6521046.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6521050.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide](/img/structure/B6521054.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6521071.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521077.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6521097.png)
![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)


![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)